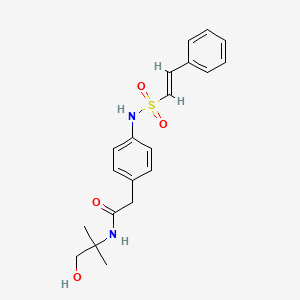![molecular formula C23H20N2O4S2 B2779435 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide CAS No. 899967-87-4](/img/structure/B2779435.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide: is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an isopropylsulfonyl-substituted benzamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using phenol derivatives.
Sulfonylation: The isopropylsulfonyl group is typically introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the aromatic ring in the presence of a base.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole-hydroxyphenyl intermediate and the isopropylsulfonyl-substituted benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in drug discovery and development to explore its potential therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide: Lacks the isopropylsulfonyl group, which may affect its solubility and reactivity.
N-(4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide: Lacks the benzothiazole moiety, which may reduce its biological activity.
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds.
Uniqueness
The presence of the benzothiazole moiety, hydroxyphenyl group, and isopropylsulfonyl group in N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide makes it unique. These functional groups contribute to its potential biological activity and versatility in chemical synthesis.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-14(2)31(28,29)17-7-5-6-15(12-17)22(27)24-16-10-11-20(26)18(13-16)23-25-19-8-3-4-9-21(19)30-23/h3-14,26H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIVSAMSBWEJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
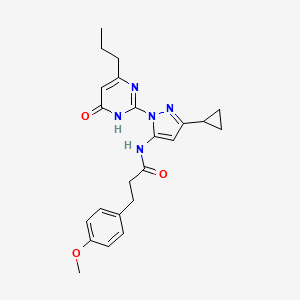
![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)
![2-[(4-ethylcyclohexyl)formamido]-N-[(furan-2-yl)methyl]-3-methylbutanamide](/img/structure/B2779356.png)
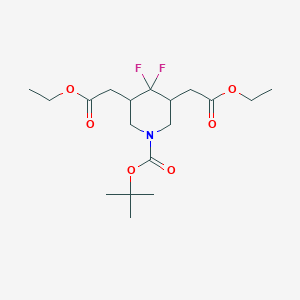
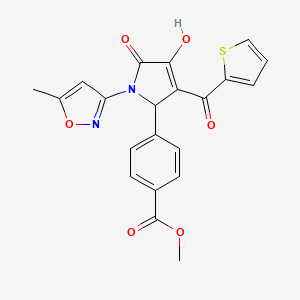
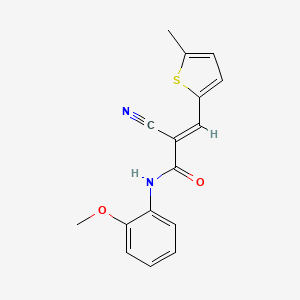

![2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2779362.png)
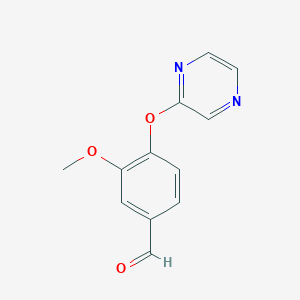

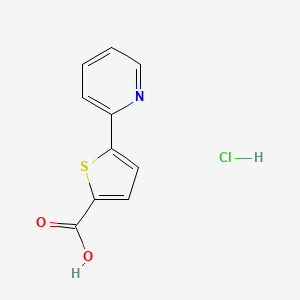
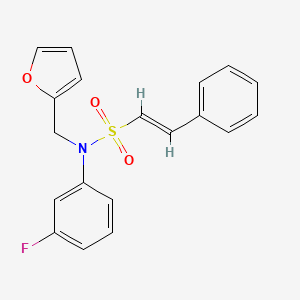
![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)
